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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Methylbutoxy)benzene (CAS No: 1129-64-2), a key aromatic ether with applications in

organic synthesis and materials science. This document summarizes predicted and

characteristic spectroscopic data, outlines detailed experimental protocols for acquiring such

data, and presents a visual representation of its chemical reactivity.

Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for (3-
Methylbutoxy)benzene, structured for clarity and comparative analysis. While experimental

spectra are not publicly available in common databases, the provided data is based on

established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds.[1]

1.1.1 ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity

of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (3-
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Methylbutoxy)benzene would exhibit distinct signals for the aromatic protons and the aliphatic

protons of the 3-methylbutoxy group.

Table 1: Predicted ¹H NMR Data for (3-Methylbutoxy)benzene

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.30 - 6.85 m 5H Ar-H

3.95 t 2H -O-CH₂-

1.80 m 1H -CH(CH₃)₂

1.65 q 2H -CH₂-CH(CH₃)₂

0.95 d 6H -CH(CH₃)₂

Note: Predicted data based on empirical calculations and spectral data of analogous

compounds. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

1.1.2 ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Due to the lack of readily available experimental data for (3-Methylbutoxy)benzene, the

following table presents expected chemical shift ranges based on data for butoxybenzene and

general principles of ¹³C NMR spectroscopy.

Table 2: Expected ¹³C NMR Data for (3-Methylbutoxy)benzene
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Chemical Shift (δ) (ppm) Assignment

~159 C-O (aromatic)

~129 C-H (aromatic, para)

~121 C-H (aromatic, ortho)

~114 C-H (aromatic, meta)

~67 -O-CH₂-

~38 -CH₂-CH(CH₃)₂

~25 -CH(CH₃)₂

~22 -CH(CH₃)₂

Note: Expected chemical shifts are estimated based on data for butoxybenzene and other

alkoxybenzenes. Actual values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.[1]

Table 3: Characteristic IR Absorption Bands for (3-Methylbutoxy)benzene
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100 - 3030 Medium C-H Stretch Aromatic C-H

2960 - 2850 Strong C-H Stretch Aliphatic C-H

~1600 & ~1500 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong
Asymmetric C-O-C

Stretch
Aryl-Alkyl Ether

~1050 Strong
Symmetric C-O-C

Stretch
Aryl-Alkyl Ether

900 - 675 Strong
C-H Out-of-plane

Bend
Aromatic C-H

Note: These are characteristic absorption ranges for the functional groups present in (3-
Methylbutoxy)benzene.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragments for (3-Methylbutoxy)benzene

m/z Proposed Fragment Ion

164 [C₁₁H₁₆O]⁺˙ (Molecular Ion)

94 [C₆H₆O]⁺˙ (Phenol radical cation)

77 [C₆H₅]⁺ (Phenyl cation)

71 [C₅H₁₁]⁺ (Isopentyl cation)

Note: This data is based on predicted fragmentation patterns.[1]
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (3-Methylbutoxy)benzene in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Acquire the ¹H NMR spectrum using a 300 MHz or higher field strength spectrometer.

Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation (Neat Liquid): Place one or two drops of neat (3-
Methylbutoxy)benzene between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR

spectrometer.

Background Subtraction: Record a background spectrum of the clean, empty salt plates.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to
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ionization.

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Visualization of Chemical Reactivity and Analysis
Workflow
The following diagrams illustrate the chemical behavior of (3-Methylbutoxy)benzene and a

typical workflow for its structural elucidation using NMR spectroscopy.
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Caption: Electrophilic Aromatic Substitution of (3-Methylbutoxy)benzene.
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Caption: Workflow for NMR-based Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2804405#spectroscopic-data-for-3-methylbutoxy-
benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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